molecular formula C10H10ClN3O B2806250 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248950-77-7

2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2806250
CAS No.: 1248950-77-7
M. Wt: 223.66
InChI Key: HUEVLJRJYMWFBQ-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure : The compound's crystal structure has been analyzed, highlighting interactions such as C—H⋯O, O—H⋯N, and C—H⋯Cl hydrogen bonds, which form columns in the crystal (Kang et al., 2015).
  • Synthesis and Structural Studies : Studies on azolylmethanes, which include derivatives of triazol, have been conducted, with emphasis on their crystal structures and solution conformations, providing insights into their molecular behavior (Anderson et al., 1984).

Biological Activities

  • Antifungal Evaluation : 1,2,3-Triazole derivatives, including the chlorophenyl triazole, have shown significant antifungal activities, particularly against various Candida strains, indicating potential pharmaceutical applications (Lima-Neto et al., 2012).
  • Inhibition Studies : Certain triazole derivatives have been synthesized and tested for their antifungal activities, showing significant inhibition against various fungal species, suggesting their use in fungicidal applications (Ruan et al., 2011).

Applications in Imaging and Diagnostic

  • PET Tracer for Aromatase : Fluorine-18 labeled vorozole analogues, which are structurally related to chlorophenyl triazole, have been developed for positron emission tomography (PET) imaging, specifically for targeting aromatase in diagnostic applications (Erlandsson et al., 2008).

Miscellaneous Applications

  • Extraction Studies : Some triazole derivatives, including chlorophenyl triazole-related compounds, have been studied for their extraction properties with acids, indicating their potential application in chemical separation processes (Golubyatnikova et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound “2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” are currently unknown. This compound is structurally similar to other triazole and chlorophenyl compounds, which have been shown to interact with various biological targets. Without specific experimental data, it’s difficult to predict the exact targets of this compound .

Mode of Action

Based on its structural similarity to other triazole and chlorophenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and halogen bonding .

Biochemical Pathways

Without specific experimental data, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is acting .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Without specific data, it’s difficult to predict how these factors might influence the action of this compound .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-8-2-1-3-10(6-8)14-7-9(4-5-15)12-13-14/h1-3,6-7,15H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEVLJRJYMWFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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